REACTION_CXSMILES
|
OO.Cl[CH2:4][C:5]([C:7](Cl)(Cl)Cl)=[O:6].[CH:11]1[CH2:18][CH2:17]CCC[CH2:13][CH:12]=1.C(Cl)(Cl)Cl>O>[CH:4]12[O:6][CH:5]1[CH2:7][CH2:13][CH2:12][CH2:11][CH2:18][CH2:17]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water was removed continuously as it
|
Type
|
CUSTOM
|
Details
|
was formed, over a period of 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
CUSTOM
|
Details
|
The organic phase was then separated from the aqueous phase
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(CCCCCC1)O2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |